N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features a combination of chloro, fluoro, methoxy, and sulfonamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route might involve:
Nitration and Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.
Sulfonation: Addition of the sulfonamido group to the benzene ring.
Amidation: Formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. This might include:
Controlled Temperature and Pressure: To maintain reaction rates and prevent decomposition.
Catalysts: To enhance reaction efficiency.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Where the compound might be oxidized to form different products.
Reduction: Reduction reactions could potentially remove or alter functional groups.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require particular chemical functionalities.
Mechanism of Action
The mechanism by which N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE exerts its effects would depend on its application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
- N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Uniqueness
N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to the specific combination of chloro, fluoro, methoxy, and sulfonamido groups. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where these functionalities are desired.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-chloro-4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-29-20-10-6-5-9-19(20)25(30(27,28)16-7-3-2-4-8-16)14-21(26)24-15-11-12-18(23)17(22)13-15/h2-13H,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXTQRZMMPJLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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